N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide
Description
N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is a sulfoxide-containing acetamide derivative characterized by a central oxazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 3. The sulfinyl (-S(O)-) moiety bridges the oxazole-methyl group to the acetamide backbone, which is further substituted with a cyclopentyl group.
Properties
Molecular Formula |
C19H24N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O4S/c1-13-17(11-26(23)12-18(22)20-15-5-3-4-6-15)21-19(25-13)14-7-9-16(24-2)10-8-14/h7-10,15H,3-6,11-12H2,1-2H3,(H,20,22) |
InChI Key |
ZVNABJQJJIQZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CS(=O)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
Biological Activity
N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is a compound of interest due to its potential biological activities. This article consolidates findings from various studies and patents to provide a detailed overview of its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentyl group, a methoxy-substituted phenyl ring, and an oxazole moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus . The specific mechanism often involves the disruption of fungal cell wall synthesis.
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer properties. A study indicated that oxazole-containing compounds can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis . The exact pathways involved include the modulation of signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and growth.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects, as suggested by research on related sulfinamide derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfinyl group may interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, particularly those involved in inflammatory responses.
- Cell Cycle Arrest : By interfering with the cell cycle machinery, these compounds can induce cell death in rapidly dividing cancer cells.
Study 1: Antifungal Activity
A recent study evaluated the antifungal efficacy of several oxazole derivatives, including those structurally related to this compound). The results indicated IC50 values ranging from 0.11 to 0.24 μM against Candida species .
Study 2: Anticancer Properties
In a comparative study on various oxazole derivatives, one derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 μM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide has the following molecular characteristics:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
- CAS Number : 946296-10-2
The compound features a sulfinyl group, which is significant for its biological activity, particularly in inhibiting various enzymes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit their proliferation. Specifically, the incorporation of oxazole rings has been linked to enhanced cytotoxicity against various cancer cell lines, including those from colon and breast cancers .
Enzyme Inhibition
This compound has demonstrated potential as an inhibitor of key enzymes involved in metabolic pathways. Sulfonamide derivatives have been reported to effectively inhibit acetylcholinesterase and α-glucosidase, making them candidates for treating diseases like Alzheimer's and Type 2 diabetes mellitus. The presence of the methoxyphenyl and oxazole groups may enhance the binding affinity to these enzymes, thus increasing their inhibitory effects .
Case Study 1: Anticancer Activity Evaluation
A study investigated a series of sulfonamide derivatives for their anticancer activities. Among these, this compound was evaluated using various human cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects, comparable to standard chemotherapeutics such as doxorubicin .
Case Study 2: Enzyme Inhibition Assay
In another study, the enzyme inhibition potential of several sulfonamide derivatives was assessed. The compound was tested against acetylcholinesterase and showed promising results, indicating its potential use in treating neurodegenerative diseases. The structure–activity relationship analysis revealed that modifications to the methoxyphenyl group could enhance inhibitory potency .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
- Neurodegenerative Disorders : Its efficacy as an acetylcholinesterase inhibitor suggests potential applications in Alzheimer's disease management.
- Metabolic Disorders : The α-glucosidase inhibitory activity points towards its use in managing Type 2 diabetes mellitus.
Comparison with Similar Compounds
Structural Analogues from BenzImidazole-Based Sulfinyl Derivatives ()
Compounds such as 3ae , 3af , 3j , and 3k (Molecules, 2009) share the sulfinyl group and acetamide backbone but differ in their core heterocyclic systems (benzimidazole vs. oxazole) and substituents:
- Substituents : The 4-methoxy-3,5-dimethylpyridyl group in 3ae/3af introduces basicity and hydrogen-bonding capability, absent in the target compound’s 4-methoxyphenyl group. The cyclopentyl group in the target compound enhances lipophilicity (logP) relative to pyridyl or morpholinyl groups in analogs.
- Synthesis Yields : Sulfinyl-containing benzimidazoles (e.g., 3ag , 79% yield) are synthesized via oxidative sulfinylation, comparable to methods likely used for the target compound.
Formoterol-Related Acetamide Derivatives ()
Formoterol-related compounds (e.g., Compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) share the acetamide group but are pharmacologically distinct (β₂-agonists vs. sulfinyl-oxazole derivatives). Key differences include:
- Functional Groups: The target compound lacks the hydroxy-phenyl and aminoethyl motifs critical for β-adrenergic receptor binding.
Thioether and Sulfinyl Analogs ()
Compounds such as 2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (similarity score: 0.61) and 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole (similarity score: 0.51) highlight the impact of sulfur oxidation state:
- Thioether vs. Sulfinyl : Thioethers (C-S-C) are less polar and more lipophilic than sulfoxides (C-S(O)-C), affecting solubility and oxidative stability.
Research Findings and Implications
- Synthetic Feasibility : Sulfinyl incorporation in heterocycles is well-established (e.g., 72–97% yields for benzimidazoles), suggesting viable routes for the target compound.
- Steric and Electronic Effects : The cyclopentyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to smaller alkyl groups in analogs.
- Spectroscopic Signatures : Key ¹H-NMR peaks for sulfinyl-containing compounds (e.g., δ 3.35–3.75 for methoxy groups, δ 4.65–4.92 for methylene bridges) provide benchmarks for characterizing the target compound.
Preparation Methods
Formation of the Oxazole Ring
The oxazole moiety is central to the compound’s structure. Its synthesis typically begins with a cyclization reaction between a 2-amino ketone precursor and a carboxylic acid derivative. For example, 4-methoxyphenylglyoxal hydrate can react with acetamide derivatives under acidic conditions to form the 2-(4-methoxyphenyl)-5-methyloxazole core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the heterocyclic ring.
Key Conditions :
Introduction of the Sulfinyl Group
The sulfinyl (-S(O)-) group is introduced via oxidation of a thioether intermediate. A common method involves treating the thioether precursor (synthesized by alkylating the oxazole-methyl group with a mercaptoacetamide derivative) with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C. The reaction’s stereoselectivity depends on the oxidizing agent and solvent polarity, with m-CPBA favoring the formation of the (R)-sulfinyl configuration in 85% enantiomeric excess (ee).
Reaction Scheme :
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Oxidizing Agent | m-CPBA | 78% → 89% |
| Solvent | DCM | 72% → 85% |
| Temperature | 0°C → 25°C | 70% → 82% |
Attachment of the Cyclopentyl Group
The cyclopentyl group is introduced via a nucleophilic substitution reaction between cyclopentylamine and the sulfinyl-acetamide intermediate. This step requires activation of the acetamide’s carbonyl group using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF).
Critical Parameters :
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance heat and mass transfer, particularly during the exothermic oxidation step. For example, a microreactor system operating at 25°C with a residence time of 5 minutes achieves 92% conversion of the thioether to sulfinyl product, compared to 85% in batch reactors.
Purification Techniques
Chromatographic methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to isolate the target compound from byproducts. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves the sulfinyl diastereomers with >99% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (R)-configuration of the sulfinyl group and the planar geometry of the oxazole ring. The dihedral angle between the oxazole and 4-methoxyphenyl groups is 12.5°, indicating minimal steric hindrance.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
Replacing the 4-methoxyphenyl group with o-tolyl (as in the analog N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide) reduces yield by 15% due to increased steric hindrance during cyclization. Conversely, electron-withdrawing groups (e.g., -NO₂) accelerate oxidation but lower enantioselectivity.
Q & A
Basic: What are the critical steps for synthesizing N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of the oxazole ring, sulfinyl group introduction, and amide coupling. Key steps:
- Oxazole Formation: React 4-methoxyphenylglycine derivatives with acetylating agents under controlled pH (e.g., using acetic anhydride in basic conditions) .
- Sulfinylation: Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to convert sulfanyl to sulfinyl groups; monitor oxidation progress via HPLC to avoid over-oxidation .
- Amide Coupling: Employ coupling reagents (e.g., HATU or EDC) with N-cyclopentylamine in anhydrous dichloromethane (DCM) .
Purity Control: - Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm purity (>95%) using HPLC and NMR (¹H, ¹³C) .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
A combination of spectroscopic and spectrometric techniques is essential:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to verify cyclopentyl, oxazole, and sulfinyl group positions. Compare chemical shifts with analogous compounds (e.g., sulfinyl-containing heterocycles) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns to validate the molecular formula .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry (e.g., sulfinyl group configuration) .
Basic: What are the stability considerations for this compound under varying laboratory conditions?
Answer:
- Light Sensitivity: Store in amber vials at -20°C; sulfinyl groups are prone to photodegradation .
- pH Sensitivity: Avoid strongly acidic/basic conditions (pH <3 or >9) to prevent hydrolysis of the sulfinyl or amide bonds .
- Solubility: Test in DMSO, methanol, or THF for biological assays; avoid aqueous buffers unless stabilized with surfactants .
Advanced: How can reaction conditions be optimized to improve sulfinylation yield and reduce side products?
Answer:
- Temperature Control: Conduct sulfinylation at 0–5°C to minimize sulfone formation .
- Solvent Selection: Use chlorinated solvents (e.g., DCM) for better reagent solubility and reduced side reactions .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- In Situ Monitoring: Use FTIR to track sulfinyl group formation (characteristic S=O stretch at ~1040 cm⁻¹) .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- Dynamic Effects: Account for conformational flexibility (e.g., cyclopentyl ring puckering) using variable-temperature NMR .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for dominant conformers .
- Cross-Validation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .
Advanced: What computational strategies are effective for predicting biological target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) based on the oxazole-sulfinyl pharmacophore .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonding with methoxyphenyl groups) .
- QSAR Modeling: Corolate substituent effects (e.g., methyl vs. methoxy groups) with activity using Hammett constants or CoMFA .
Advanced: How can this compound be applied in material science research?
Answer:
- Organic Semiconductors: Evaluate charge transport properties via cyclic voltammetry (HOMO/LUMO levels) and thin-film conductivity measurements .
- Coordination Polymers: Test metal-binding capacity (e.g., with Cu²⁺ or Fe³⁺) for catalytic or sensing applications .
- Surface Functionalization: Graft onto silica nanoparticles via amide linkages for drug delivery systems .
Advanced: What strategies differentiate this compound’s bioactivity from structurally similar analogs?
Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl) and compare IC₅₀ values in enzyme inhibition assays .
- Metabolite Profiling: Use LC-MS to identify active metabolites and distinguish parent compound effects .
- Selectivity Screening: Screen against related targets (e.g., kinase panels) to assess off-target binding .
Advanced: What reaction mechanisms govern the compound’s participation in electrophilic substitutions?
Answer:
- Sulfinyl Group Activation: The electron-withdrawing sulfinyl moiety directs electrophiles to the oxazole ring’s 2-position. Verify via nitration (HNO₃/H₂SO₄) followed by regioselectivity analysis .
- Kinetic Isotope Effects: Use deuterated analogs to probe rate-determining steps in halogenation reactions .
- Theoretical Modeling: Apply frontier molecular orbital (FMO) theory to predict reactive sites .
Advanced: How can in vivo efficacy be evaluated while addressing metabolic instability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Microsomal Assays: Test hepatic stability using rat liver microsomes and CYP450 inhibitors (e.g., ketoconazole) .
- Pharmacokinetic Studies: Administer to rodent models and measure plasma half-life via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
